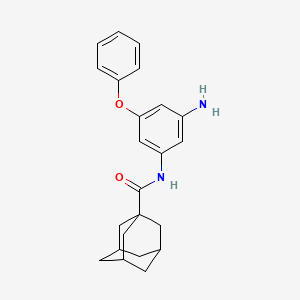
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide, also known as APPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the family of adamantane derivatives and has a unique chemical structure that makes it an interesting compound to study.
Mécanisme D'action
The mechanism of action of APAA is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, possibly through the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have neuroprotective effects, possibly through the regulation of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using APAA in lab experiments is its potent antiviral and anticancer activity. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of APAA, including:
1. Investigating its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action in more detail to optimize its use in various applications.
3. Developing new derivatives of APAA with improved activity and selectivity.
4. Exploring its potential use in combination with other drugs for the treatment of viral infections and cancer.
In conclusion, APAA is a synthetic compound with a unique chemical structure that has been extensively studied for its potential use in various scientific research applications. Its potent antiviral and anticancer activity, as well as its neuroprotective effects, make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of APAA involves the reaction of 3-amino-5-phenoxyaniline with 1-adamantyl isocyanate in the presence of a catalyst. The reaction yields APAA as a white crystalline solid, which can be further purified using various techniques.
Applications De Recherche Scientifique
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications, including as an antiviral, anticancer, and neuroprotective agent. It has been shown to have potent antiviral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c24-18-9-19(11-21(10-18)27-20-4-2-1-3-5-20)25-22(26)23-12-15-6-16(13-23)8-17(7-15)14-23/h1-5,9-11,15-17H,6-8,12-14,24H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLKHXJQGRZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)N)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5036002.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)

![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)
![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)


![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)